molecular formula C15H11Cl2NO3 B251853 N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

カタログ番号 B251853
分子量: 324.2 g/mol
InChIキー: MVIYUKAVAJPVEE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as DCPIB, is a potent and selective inhibitor of the volume-regulated anion channel (VRAC). This compound has gained significant attention in scientific research due to its ability to modulate VRAC activity, which plays a crucial role in various cellular processes, including cell proliferation, migration, and apoptosis.

作用機序

DCPIB acts as a selective inhibitor of N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide by binding to a specific site on the channel protein. N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heteromeric protein complex composed of LRRC8A-E subunits, and DCPIB has been shown to bind to the LRRC8A subunit. This binding prevents the opening of the channel pore, thereby reducing the flow of chloride and other anions across the cell membrane. This inhibition of N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide activity has been shown to reduce cell volume, inhibit cell migration, and induce cell death in different cell types.
Biochemical and Physiological Effects
DCPIB has been shown to have several biochemical and physiological effects in different cell types and disease models. In cancer cells, DCPIB has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth in xenograft models. In neuronal cells, DCPIB has been shown to reduce neuronal excitability, protect against ischemic injury, and improve neurological outcomes in stroke models. In immune cells, DCPIB has been shown to modulate cytokine production, inhibit T-cell activation, and reduce inflammation in autoimmune models.

実験室実験の利点と制限

DCPIB has several advantages and limitations for lab experiments. Its high potency and selectivity make it a useful tool to study N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide function in different cell types and disease models. However, its low solubility and stability in aqueous solutions can limit its use in some experimental settings. Additionally, its inhibitory effects on other ion channels and transporters should be taken into consideration when interpreting experimental results.

将来の方向性

DCPIB has several potential future directions in scientific research. Its ability to modulate N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide activity makes it a promising therapeutic target for various diseases, including cancer, stroke, and epilepsy. Further research is needed to understand the molecular mechanisms underlying its effects on N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and to develop more potent and selective inhibitors. Additionally, its potential off-target effects on other ion channels and transporters should be further explored to better understand its pharmacological profile.

合成法

DCPIB can be synthesized using a multi-step procedure, which involves the condensation of 2,4-dichlorophenylacetic acid with 1,2-dimethoxybenzene, followed by cyclization with trifluoroacetic anhydride. The resulting product is then subjected to a series of reactions, including amidation, reduction, and acylation, to yield DCPIB. The purity and yield of DCPIB can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.

科学的研究の応用

DCPIB has been widely used in scientific research to study the physiological and pathological roles of N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in various cellular processes. N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is involved in cell volume regulation, cell migration, and cell death, and its dysregulation has been implicated in several diseases, including cancer, stroke, and epilepsy. DCPIB has been shown to inhibit N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide activity in a dose-dependent manner, making it a useful tool to study the functional properties of N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in different cell types and disease models.

特性

分子式

C15H11Cl2NO3

分子量

324.2 g/mol

IUPAC名

N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C15H11Cl2NO3/c16-10-2-3-12(11(17)8-10)18-15(19)9-1-4-13-14(7-9)21-6-5-20-13/h1-4,7-8H,5-6H2,(H,18,19)

InChIキー

MVIYUKAVAJPVEE-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl

正規SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。